molecular formula C10H12N2O3 B13219173 8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B13219173
M. Wt: 208.21 g/mol
InChI Key: MMWHCDNLZJPJTO-UHFFFAOYSA-N
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Description

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[34]octan-6-one is a heterocyclic compound featuring a spiro structure with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a furan derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the compound can yield dihydrofuran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can undergo metabolic transformations, producing reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison: 8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is unique due to its spiro structure and the presence of both furan and diazaspiro moieties. This structural complexity imparts distinct chemical and biological properties compared to simpler furan derivatives .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

8-(furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

InChI

InChI=1S/C10H12N2O3/c1-12-8(7-3-2-4-14-7)10(5-11-6-10)15-9(12)13/h2-4,8,11H,5-6H2,1H3

InChI Key

MMWHCDNLZJPJTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2(CNC2)OC1=O)C3=CC=CO3

Origin of Product

United States

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